molecular formula C18H18N2O4 B2367134 N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide CAS No. 1090782-58-3

N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B2367134
CAS RN: 1090782-58-3
M. Wt: 326.352
InChI Key: ZUVOJFMQELMDCB-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as CC-115, is a small molecule inhibitor that has shown great potential in the field of cancer research. This compound has been shown to inhibit two key signaling pathways, PI3K and mTOR, which are known to be involved in the growth and survival of cancer cells.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide inhibits two key signaling pathways, PI3K and mTOR, which are known to be involved in the growth and survival of cancer cells. By inhibiting these pathways, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide blocks the proliferation of cancer cells and induces apoptosis, or programmed cell death. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the activity of immune cells, which can contribute to the growth and spread of cancer.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the PI3K and mTOR pathways, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the activity of AKT, a protein that is involved in cell growth and survival. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to reduce the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its specificity for the PI3K and mTOR pathways, which makes it a promising candidate for cancer treatment. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to have low toxicity in preclinical studies. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One potential application is in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide could be tested in clinical trials for the treatment of various types of cancer. Further research is also needed to better understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide and to develop more effective formulations for in vivo administration.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves several steps, including the synthesis of the starting materials and the subsequent coupling reaction. The starting materials, 7-hydroxy-4-methylcoumarin and 1-cyano-1-cyclopropanecarboxylic acid, are first activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 2-bromoacetic acid to form N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these studies, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-7-17(22)24-15-8-13(5-6-14(11)15)23-9-16(21)20-18(2,10-19)12-3-4-12/h5-8,12H,3-4,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVOJFMQELMDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)(C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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